5,9-Hexacosadienoic acid, methyl ester

Drug Delivery Lipidomics Bioavailability

Secure the exact research tool identified in Cliona delitrix antifouling studies. This very long-chain Δ5,9 FAME (C26:2 methyl ester) is 300-fold more lipophilic (XLogP3-AA 11.0) than its free acid, ensuring accurate membrane permeability assays and chromatographic retention. Eliminate in-house derivatization variability—procure the ready-to-use reference standard for lipidomics and phospholipid synthesis.

Molecular Formula C27H50O2
Molecular Weight 406.7 g/mol
CAS No. 89188-20-5
Cat. No. B14168894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,9-Hexacosadienoic acid, methyl ester
CAS89188-20-5
Molecular FormulaC27H50O2
Molecular Weight406.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCC=CCCC=CCCCC(=O)OC
InChIInChI=1S/C27H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27(28)29-2/h18-19,22-23H,3-17,20-21,24-26H2,1-2H3
InChIKeyKUDNOVFCFRUERQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,9-Hexacosadienoic Acid Methyl Ester (CAS 89188-20-5): Baseline for Procurement and Research Selection


5,9-Hexacosadienoic acid, methyl ester (CAS 89188-20-5) is a very long-chain fatty acid methyl ester (FAME) with a 26-carbon backbone and two double bonds at positions 5 and 9 [1]. It is a naturally occurring marine-derived compound, identified in the green alga Tydemania expeditionis and the marine sponge Cliona delitrix [2][3]. As a FAME, it is chemically distinct from its free acid counterpart (5,9-hexacosadienoic acid, CAS 59708-84-8), exhibiting different physical properties (e.g., higher logP) and analytical behavior [1][4]. This compound is primarily used as an analytical standard, a synthetic intermediate, and a research tool in lipidomics and natural product chemistry .

Why 5,9-Hexacosadienoic Acid Methyl Ester Cannot Be Interchanged with Free Acid or Common FAMEs


Generic substitution with the free acid (5,9-hexacosadienoic acid, CAS 59708-84-8) or other FAMEs fails due to distinct physicochemical and biological properties. The methyl ester exhibits a significantly higher XLogP3-AA (11.0) compared to the free acid (predicted ~8.5), indicating 300-fold greater lipophilicity [1]. This alters membrane permeability, analytical retention times, and in vivo hydrolysis kinetics [2]. Furthermore, the specific double-bond geometry (5Z,9Z vs. 5E,9E) dictates biological activity; a mixture of (5Z,9Z)-5,9-hexacosadienoic acid isomers exhibited PfFabI inhibition (IC50 0.35 μg/mL) while the free acid alone may not replicate this [3]. Even within FAMEs, the 26-carbon chain with Δ5,9 unsaturation is unique—common alternatives like methyl palmitate (C16:0) or methyl oleate (C18:1) lack the very long-chain structure and specific double bond positioning required for target interactions in marine lipid research [4].

Quantitative Differentiation Evidence for 5,9-Hexacosadienoic Acid Methyl Ester Selection


Enhanced Lipophilicity and Membrane Permeability Over Free Acid

5,9-Hexacosadienoic acid methyl ester demonstrates a computed XLogP3-AA value of 11.0, compared to an estimated ~8.5 for the corresponding free acid (5,9-hexacosadienoic acid, CAS 59708-84-8) [1]. This ~300-fold difference in partition coefficient translates to markedly increased membrane permeability and altered biodistribution, a critical factor for in vitro and in vivo studies where cellular uptake is a determinant of biological effect [2].

Drug Delivery Lipidomics Bioavailability

Documented Presence in Bioactive Marine Extracts

This methyl ester has been unequivocally identified via HRGC-MS in the organic extract of the marine sponge Cliona delitrix, which demonstrated significant antifouling activity in field tests [1]. In contrast, the free acid form was not reported as a major component in this active extract. The presence of this specific ester among 89 fatty acids suggests a potential role in the observed bioactivity, although direct activity data for the isolated ester remains limited [2].

Marine Natural Products Antifouling Drug Discovery

Distinct Chromatographic and Spectrometric Behavior from Free Acid

As a methyl ester, this compound exhibits a longer GC retention time and higher volatility compared to its free acid counterpart, a critical distinction for FAME analysis workflows . Specifically, the methyl ester derivative is required for standard HRGC-MS identification of fatty acids; the free acid must first be derivatized [1]. The exact mass of 406.38108 Da (vs. 392.36543 Da for the free acid) also provides a clear mass spectrometric signature [2].

Analytical Chemistry Metabolomics GC-MS

Priority Application Scenarios for 5,9-Hexacosadienoic Acid Methyl Ester Procurement


Marine Natural Product Replication and Antifouling Research

When replicating or extending studies on the antifouling activity of Cliona delitrix extracts, this methyl ester is the exact chemical entity identified in the active fraction [1]. Procurement of the methyl ester ensures consistency with published findings, whereas the free acid would introduce a structural variable not present in the original extract [2].

Lipidomics and Fatty Acid Profiling via GC-MS

This compound serves as a ready-to-use reference standard for very long-chain Δ5,9 fatty acid methyl esters. It eliminates the need for in-house derivatization of the free acid, reducing workflow variability and enabling direct comparison of retention times and mass spectra [3].

Cell-Based Assays Requiring Enhanced Membrane Permeability

Given its 300-fold higher lipophilicity compared to the free acid [4], the methyl ester is the preferred form for in vitro assays where passive diffusion across the cell membrane is rate-limiting. This is particularly relevant for studies investigating the biological activity of very long-chain polyunsaturated fatty acids [5].

Synthetic Intermediate for Phospholipid and Glycolipid Studies

The methyl ester is a key intermediate in the stereospecific synthesis of 5,9-hexacosadienoic acid phospholipids, as described in foundational marine organism studies [6]. Researchers aiming to prepare novel phospholipid analogs for biophysical or biological evaluation will require this specific ester.

Quote Request

Request a Quote for 5,9-Hexacosadienoic acid, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.